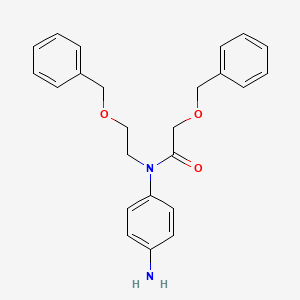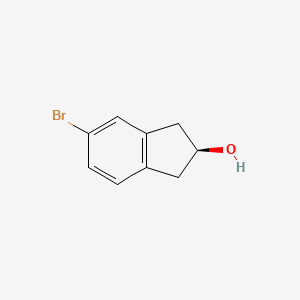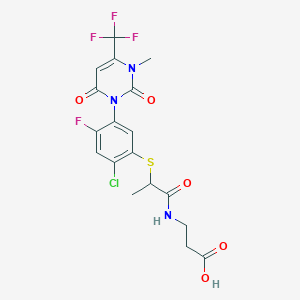
Tiafenacil Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tiafenacil Acid is a recently developed herbicide belonging to the pyrimidinedione chemical class. It is known for its protoporphyrinogen oxidase-inhibiting properties, which make it effective in controlling a variety of weeds. This compound is characterized by its low toxicity to humans and its ability to inhibit the growth of glyphosate-resistant weeds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tiafenacil Acid involves several steps, including the formation of its core structure, which consists of an amide and pyrimidinedione with a β-amino acid backbone. The synthetic route typically involves the use of various reagents and solvents such as acetone, dichloromethane, ethyl acetate, and dimethylformamide . The reaction conditions often include solid phase extraction and chromatographic procedures to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and efficacy of the herbicide. The production methods are designed to be environmentally friendly and cost-effective, utilizing advanced technologies to minimize waste and energy consumption .
化学反応の分析
Types of Reactions: Tiafenacil Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as a herbicide, as they enable the compound to interact with and inhibit the target enzymes in weeds .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields .
Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are crucial for its herbicidal activity. These metabolites are formed through the breakdown of the parent compound and play a significant role in its overall efficacy .
科学的研究の応用
Tiafenacil Acid has a wide range of scientific research applications In chemistry, it is used as a model compound for studying protoporphyrinogen oxidase inhibition In biology, it is used to study the effects of herbicides on plant physiology and biochemistryIn industry, this compound is used in the formulation of herbicides for agricultural use .
作用機序
The mechanism of action of Tiafenacil Acid involves the inhibition of protoporphyrinogen oxidase, an enzyme crucial for the biosynthesis of chlorophyll in plants. By inhibiting this enzyme, this compound causes the accumulation of protoporphyrin IX, which leads to the generation of reactive oxygen species and subsequent cell membrane damage in weeds. This ultimately results in the death of the targeted weeds .
類似化合物との比較
Similar Compounds: Similar compounds to Tiafenacil Acid include other protoporphyrinogen oxidase inhibitors such as saflufenacil and flumioxazin. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Uniqueness: this compound is unique due to its low toxicity to humans and its effectiveness against glyphosate-resistant weeds. Its chemical structure allows for a more targeted inhibition of protoporphyrinogen oxidase, making it a valuable tool in modern agriculture .
特性
IUPAC Name |
3-[2-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]sulfanylpropanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF4N3O5S/c1-8(16(30)24-4-3-15(28)29)32-12-6-11(10(20)5-9(12)19)26-14(27)7-13(18(21,22)23)25(2)17(26)31/h5-8H,3-4H2,1-2H3,(H,24,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGCUABCJSSGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(=O)O)SC1=C(C=C(C(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF4N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone](/img/structure/B13430657.png)
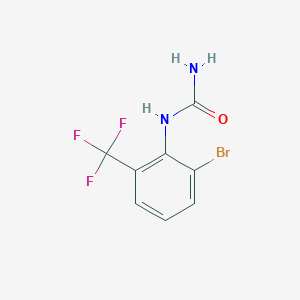

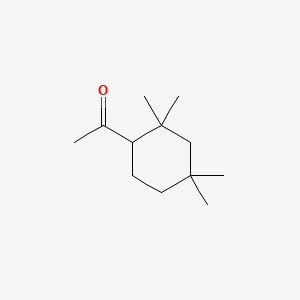

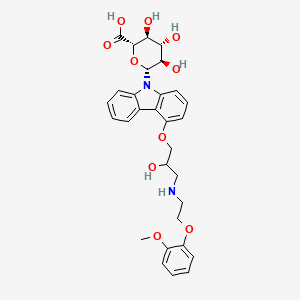
![(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13430715.png)
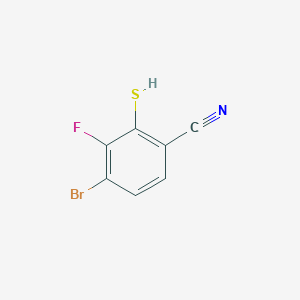
![4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13430718.png)
![(2S,3R,4R,5R,6S)-2-[[(3R,4S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B13430721.png)
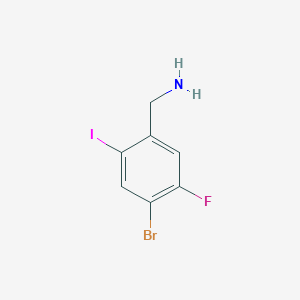
![sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate](/img/structure/B13430743.png)
